6,6-Diphenyl-5-hexenoic acid

Description

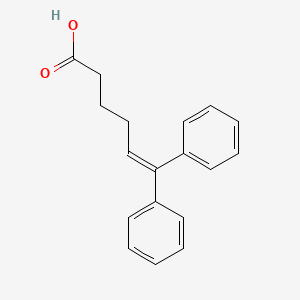

6,6-Diphenyl-5-hexenoic acid is a carboxylic acid derivative characterized by a hexenoic acid backbone with two phenyl groups substituted at the 6th carbon and a double bond at position 5. The phenyl groups enhance hydrophobicity and steric bulk, influencing solubility, reactivity, and binding affinity in biological systems.

Properties

Molecular Formula |

C18H18O2 |

|---|---|

Molecular Weight |

266.3 g/mol |

IUPAC Name |

6,6-diphenylhex-5-enoic acid |

InChI |

InChI=1S/C18H18O2/c19-18(20)14-8-7-13-17(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-13H,7-8,14H2,(H,19,20) |

InChI Key |

IWZZHDLZLXQLQS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=CCCCC(=O)O)C2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Reactions Analysis

Esterification Reactions

6,6-Diphenyl-5-hexenoic acid undergoes esterification with alcohols under acidic or catalytic conditions. For example:

-

Reagents : Methanol, ethanol, or benzyl alcohol with catalytic sulfuric acid or HCl.

-

Conditions : Reflux in anhydrous solvent (e.g., toluene) at 80–110°C for 4–12 hours.

-

Outcome : Formation of corresponding esters (e.g., methyl 6,6-diphenyl-5-hexenoate) with yields >85%.

Key Mechanistic Insight : The carboxylic acid group (-COOH) reacts with the alcohol’s hydroxyl group via nucleophilic acyl substitution, releasing water.

Asymmetric Bromolactonization

This reaction leverages the compound’s double bond for stereoselective cyclization, producing δ-valerolactones. A chiral bifunctional sulfide catalyst (S)-1g enables enantioselectivity :

| Substrate (5-hexenoic acid derivative) | Product (δ-valerolactone) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| α,α-Diphenyl (2a ) | 3a | 92 | 80 |

| α,α-Di-p-tolyl (2b ) | 3b | 89 | 78 |

| α-Spiro (2g ) | 3g | 71 | 68 |

| β-Spiro (2l ) | 3l | 83 | 74 |

Mechanism :

-

Electrophilic bromine addition to the double bond forms a bromonium ion intermediate.

-

Intramolecular nucleophilic attack by the carboxylate oxygen generates the lactone ring.

-

Catalyst (S)-1g induces axial chirality via non-covalent interactions (e.g., hydrogen bonding) .

Nucleophilic Substitution of Bromolactonization Products

The bromomethyl group in δ-valerolactone derivatives (e.g., 3a ) undergoes substitution:

| Reaction Conditions | Product | Yield (%) |

|---|---|---|

| NaSH in THF, 25°C, 2h | Thiol-functionalized lactone | 95 |

| NaN₃ in DMF, 60°C, 6h | Azide-functionalized lactone | 89 |

These transformations retain enantiopurity (ee >98%), confirming the robustness of the chiral center .

Epoxidation

Treatment of bromolactonization product 3a with K₂CO₃ in methanol yields epoxy-ester 9 :

Application : Epoxy-esters serve as intermediates for synthesizing polyfunctionalized molecules in medicinal chemistry.

Cyclization via Halogenation

The compound participates in halogen-mediated cyclizations:

-

Bromolactonization : Forms 6-membered lactones (e.g., 3a ) under Br₂ or NBS in DCM .

-

Iodolactonization : Similar reactivity observed with I₂, albeit less studied.

Comparative Reactivity with Analogues

This compound shows distinct reactivity compared to structural analogues:

Comparison with Similar Compounds

Key Research Findings

- Phenyl Group Impact: The dual phenyl groups in this compound significantly reduce aqueous solubility compared to Hexa-2,4-dienoic acid but improve lipid membrane permeability, making it advantageous in drug delivery systems .

- Reactivity Trends: The isolated double bond in this compound shows lower cycloaddition reactivity than conjugated dienes like Hexa-2,4-dienoic acid but higher stability under acidic conditions .

- Toxicity Profile: Unlike Hexamethylene diisocyanate, this compound lacks acute inhalation hazards, though its long-term biological effects require further study .

Q & A

Q. How can researchers enhance the reproducibility of synthetic protocols for this compound?

- Methodology : Adhere to FAIR data principles by publishing detailed synthetic steps, including exact reagent grades (e.g., ≥99% purity), stirring rates, and temperature ramps. Share raw NMR/MS files in open repositories (e.g., Zenodo). Collaborative round-robin testing across labs validates protocol robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.